molecular formula C17H21F3N2O2 B14256288 N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide CAS No. 227100-32-5

N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide

Cat. No.: B14256288
CAS No.: 227100-32-5
M. Wt: 342.36 g/mol
InChI Key: RBDFBIUAFZUZJK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide is a chemical compound that features a piperidine ring, a benzamide moiety, and a trifluoroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced using trifluoroacetic anhydride under controlled conditions.

    Attachment of the Benzamide Moiety: The benzamide moiety is attached through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The trifluoroacetyl group may enhance its binding affinity to certain receptors or enzymes, while the piperidine ring can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidine-4-yl)benzamide: Shares the piperidine and benzamide moieties but lacks the trifluoroacetyl group.

    Trifluoroacetyl-piperidine: Contains the piperidine and trifluoroacetyl groups but lacks the benzamide moiety.

Uniqueness

N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The trifluoroacetyl group enhances its stability and binding affinity, while the piperidine and benzamide moieties contribute to its overall activity and specificity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

CAS No.

227100-32-5

Molecular Formula

C17H21F3N2O2

Molecular Weight

342.36 g/mol

IUPAC Name

N,N-dimethyl-4-[[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]methyl]benzamide

InChI

InChI=1S/C17H21F3N2O2/c1-21(2)15(23)14-5-3-12(4-6-14)11-13-7-9-22(10-8-13)16(24)17(18,19)20/h3-6,13H,7-11H2,1-2H3

InChI Key

RBDFBIUAFZUZJK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CC2CCN(CC2)C(=O)C(F)(F)F

Origin of Product

United States

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